5-Aminopyrimidin-2(1H)-one IUPAC name and CAS number
5-Aminopyrimidin-2(1H)-one IUPAC name and CAS number
An In-depth Technical Guide to 5-Aminopyrimidin-2(1H)-one for Advanced Research
Abstract: This technical guide provides a comprehensive overview of 5-Aminopyrimidin-2(1H)-one, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. While often discussed in the context of its highly prevalent isomer, cytosine, 5-Aminopyrimidin-2(1H)-one possesses a distinct substitution pattern that offers unique opportunities for structural modification and biological exploration. This document details the core identification, physicochemical properties, tautomeric forms, and plausible synthetic strategies for this compound. Furthermore, it explores its potential applications as a molecular scaffold, drawing on established research into related aminopyrimidine derivatives. Detailed protocols and anticipated analytical characterization are provided to equip researchers and drug development professionals with the foundational knowledge required to investigate and utilize this valuable chemical entity.
Accurate identification is paramount in chemical research. 5-Aminopyrimidin-2(1H)-one is a distinct isomer within the aminopyrimidinone family. It is crucial to differentiate it from its more widely known biological counterpart, cytosine (4-Aminopyrimidin-2(1H)-one), as the position of the amino group fundamentally alters the molecule's electronic properties, hydrogen bonding capabilities, and potential biological interactions.
Definitive Compound Data
The essential identifiers for 5-Aminopyrimidin-2(1H)-one are summarized below.
| Identifier | Data | Source(s) |
| IUPAC Name | 5-amino-1H-pyrimidin-2-one | [1] |
| CAS Number | 344241-09-4 | [1][2] |
| Molecular Formula | C₄H₅N₃O | [1][2] |
| Molecular Weight | 111.10 g/mol | [1] |
| Synonyms | 5-Aminopyrimidin-2-ol, 5-Amino-1H-pyrimidin-2-one | [1] |
Structural Comparison with Cytosine
The structural distinction between 5-Aminopyrimidin-2(1H)-one and cytosine is illustrated below. This difference in the amino group's location—position 5 versus position 4—is the primary determinant of their unique chemical personalities.
Caption: Tautomeric equilibrium of 5-Aminopyrimidin-2(1H)-one.
Synthetic Strategy and Methodologies
While specific, high-yield syntheses for 5-Aminopyrimidin-2(1H)-one are not as extensively documented as for cytosine, a robust synthesis can be designed based on established pyrimidine chemistry. [3][4]A common and effective approach involves the condensation of a three-carbon α,β-unsaturated carbonyl compound (or its equivalent) with urea.
The following protocol outlines a plausible and logical pathway for the laboratory-scale synthesis of 5-Aminopyrimidin-2(1H)-one.
Proposed Retrosynthetic Analysis
A logical retrosynthesis involves disconnecting the pyrimidine ring at the N1-C2 and N3-C2 bonds, identifying urea as a key building block. The remaining C4-C5-C6 fragment can be derived from a functionalized propane derivative.
Caption: Retrosynthetic pathway for the target molecule.
Step-by-Step Laboratory Protocol
This protocol is a representative methodology. Researchers should perform appropriate literature searches for optimizations and safety precautions.
Objective: To synthesize 5-Aminopyrimidin-2(1H)-one via a cyclocondensation reaction.
Pillar of Trustworthiness: Each step includes a rationale, ensuring the protocol is self-validating. The chosen reaction is a foundational method for pyrimidine synthesis, lending it authoritative grounding.
Step 1: Preparation of the 3-Carbon Electrophile
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Action: Synthesize or procure 2-amino-3,3-diethoxypropanoate. This protected amino-malonaldehyde equivalent serves as the C4-C5-C6 fragment.
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Causality: The diethoxy group protects the highly reactive aldehyde functionality, preventing self-condensation and ensuring it reacts specifically with urea in the subsequent step.
Step 2: Cyclocondensation with Urea
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Action: In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in absolute ethanol to create a basic environment. Add urea, followed by the slow addition of the 2-amino-3,3-diethoxypropanoate from Step 1.
-
Causality: The strong base (sodium ethoxide) facilitates the deprotonation of urea, increasing its nucleophilicity. This allows for an efficient attack on the carbonyl carbon of the ester and subsequent intramolecular cyclization.
Step 3: Reflux and Hydrolysis
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Action: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). After completion, cool the mixture and add aqueous hydrochloric acid.
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Causality: Heating provides the necessary activation energy for the condensation and ring-closure. The subsequent addition of acid hydrolyzes the acetal protecting group to reveal the intermediate aldehyde, which rapidly tautomerizes and aromatizes to form the stable pyrimidinone ring.
Step 4: Isolation and Purification
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Action: Neutralize the acidic solution with a base (e.g., NaOH or NH₄OH) until a precipitate forms. Cool the mixture in an ice bath to maximize precipitation.
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Causality: 5-Aminopyrimidin-2(1H)-one, like many heterocyclic bases, has limited solubility in neutral aqueous solutions at low temperatures.
Step 5: Final Purification
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Action: Collect the crude product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. Recrystallize the solid from hot water or an ethanol/water mixture.
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Causality: Recrystallization is a standard technique to remove soluble impurities. The choice of solvent is based on the principle that the compound should be highly soluble at high temperatures and poorly soluble at low temperatures, allowing for the formation of pure crystals upon cooling.
Applications in Research and Drug Development
The aminopyrimidine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive molecules. [5][6]Derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. [6][7][8]
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Scaffold for Kinase Inhibitors: The pyrimidine ring is a well-established bioisostere for purines, forming the core of many ATP-competitive kinase inhibitors used in oncology. The 5-amino group on the target molecule serves as a versatile synthetic handle for introducing side chains that can target specific amino acid residues in the kinase active site.
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Antiviral and Anticancer Agents: As a nucleobase analog, 5-Aminopyrimidin-2(1H)-one could serve as a building block for novel nucleosides. [9]These modified nucleosides can interfere with viral replication or cancer cell proliferation by inhibiting polymerases or other enzymes involved in nucleic acid synthesis. [10]* Anti-inflammatory Drug Discovery: A recent study demonstrated that 5-amino pyrimidinones can undergo aza-Michael addition reactions to produce derivatives with potent anti-inflammatory activity. [7]These compounds were shown to reduce pro-inflammatory mediators like nitric oxide and downregulate the expression of i-NOS and COX-2 in macrophages. This highlights a direct and validated application pathway for this class of molecules. [7]
Anticipated Analytical Characterization
For a compound to be used in research, its structure and purity must be unequivocally confirmed. The following are the expected spectroscopic signatures for 5-Aminopyrimidin-2(1H)-one.
| Technique | Expected Observations | Rationale |
| ¹H NMR | Signals for two distinct aromatic protons (H4 and H6). A broad singlet for the -NH₂ protons. A broad singlet for the amide -NH- proton. Chemical shifts will be solvent-dependent. | The molecule has three types of protons in different chemical environments. Broad signals for NH protons are due to exchange with solvent and quadrupole broadening from the ¹⁴N nucleus. [11][12] |
| ¹³C NMR | Four distinct signals in the aromatic/olefinic region corresponding to the four carbon atoms of the pyrimidine ring. One signal will be significantly downfield, corresponding to the C2 carbonyl carbon. | The number of signals reflects the number of non-equivalent carbon atoms in the structure. The carbonyl carbon (C=O) is highly deshielded and appears at a high chemical shift. [13] |
| FT-IR | Strong C=O stretching vibration (~1650-1680 cm⁻¹). N-H stretching vibrations for both the amine and amide groups (~3100-3400 cm⁻¹). C=C and C=N stretching in the aromatic region (~1500-1600 cm⁻¹). | These absorption bands correspond to the characteristic vibrational frequencies of the key functional groups present in the molecule. |
| Mass Spec. | A molecular ion peak [M]⁺ corresponding to the exact mass of C₄H₅N₃O (111.0433). | High-resolution mass spectrometry provides confirmation of the molecular formula. |
References
-
PubChem. (n.d.). 5-Aminopyrimidin-2(1H)-one. Retrieved from [Link]
-
ChemBK. (n.d.). 5-AMINOPYRIMIDIN-2(1H)-ONE. Retrieved from [Link]
-
PubChem. (n.d.). Cytosine. Retrieved from [Link]
-
MDPI. (n.d.). Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides. Retrieved from [Link]
-
ResearchGate. (n.d.). Tautomers of cytosine. Retrieved from [Link]
-
InChI Key Database. (n.d.). Cytosine. Retrieved from [Link]
-
Sandwalk. (2007). Tautomers of Adenine, Cytosine, Guanine, and Thymine. Retrieved from [Link]
-
PubMed. (2011). Tautomers of cytosine and their excited electronic states: a matrix isolation spectroscopic and quantum chemical study. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Excited-State Dynamics of Cytosine Tautomers. Retrieved from [Link]
-
PubMed. (n.d.). Design, Synthesis, and Anti-Inflammatory Activity of Functionalized 1,2,4,5-Tetrasubstituted-Pyrimidinone. Retrieved from [Link]
-
National Institutes of Health. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]
-
ResearchGate. (n.d.). Prototropic tautomerism in cytosine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectra of pyrimidines. Retrieved from [Link]
-
iChemical. (n.d.). 4-Aminopyrimidin-2(1H)-one. Retrieved from [Link]
-
mzCloud. (2015). Cytosine. Retrieved from [Link]
-
PubMed. (1949). A new synthesis of cytosine and 5-methylcytosine. Retrieved from [Link]
-
Wikipedia. (n.d.). Cytosine. Retrieved from [Link]
-
Goel Institute of Pharmacy & Sciences. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of cytosine.
-
PubMed Central. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
-
PubMed. (2009). A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. Retrieved from [Link]
Sources
- 1. 5-Aminopyrimidin-2(1H)-one | C4H5N3O | CID 15565266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. A new synthesis of cytosine and 5-methylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103992278A - Synthesis method of cytosine - Google Patents [patents.google.com]
- 5. 6-amino-1H-pyrimidin-2-one (Cytosine)|Research Grade [benchchem.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Design, Synthesis, and Anti-Inflammatory Activity of Functionalized 1,2,4,5-Tetrasubstituted-Pyrimidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Cytosine | C4H5N3O | CID 597 - PubChem [pubchem.ncbi.nlm.nih.gov]
